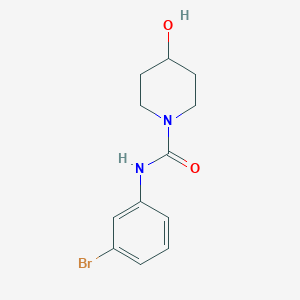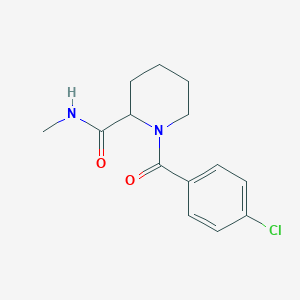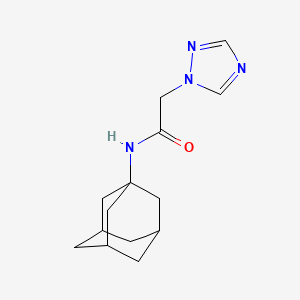![molecular formula C15H21NO B7511643 N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, commonly known as S (+) Ketamine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1962 and has since been used for various medical and research purposes.
Wirkmechanismus
S (+) Ketamine works by blocking the NMDA receptors in the brain, which leads to a decrease in glutamate activity. This results in a decrease in the activity of the default mode network (DMN), which is responsible for self-referential thinking and rumination. The decrease in DMN activity is believed to be responsible for the antidepressant effects of S (+) Ketamine.
Biochemical and Physiological Effects:
S (+) Ketamine has been shown to produce rapid and robust antidepressant effects in patients with treatment-resistant depression. It has also been studied for its potential use in the treatment of chronic pain, where it has been shown to decrease pain levels and improve quality of life. S (+) Ketamine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S (+) Ketamine in lab experiments is its rapid onset of action, which allows for the quick assessment of its effects. It also has a relatively short half-life, which makes it easier to control the duration of its effects. However, S (+) Ketamine can be difficult to work with due to its low solubility in water and high volatility. It also requires specialized equipment and expertise to handle safely.
Zukünftige Richtungen
There are several potential future directions for the use of S (+) Ketamine in scientific research. One area of interest is the use of S (+) Ketamine in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new formulations of S (+) Ketamine that are easier to use and have fewer side effects. Finally, there is a need for further research into the long-term effects of S (+) Ketamine use, particularly in terms of its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide, or S (+) Ketamine, is a synthetic compound that has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. Its unique pharmacological properties make it a promising therapeutic agent, but its use requires specialized equipment and expertise. There are several potential future directions for the use of S (+) Ketamine in scientific research, and further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of S (+) Ketamine involves the reaction between cyclopentanone and N-methyl-4-phenylpiperidine. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of S (+) and R (-) Ketamine, which can be separated using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
S (+) Ketamine has been widely used in scientific research for its unique pharmacological properties. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential therapeutic agent for various neurological and psychiatric disorders. It has been studied for its potential use in the treatment of depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-16(2)15(17)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJFRUJTGAKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)






![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)